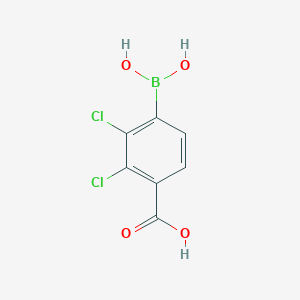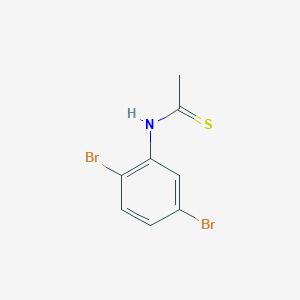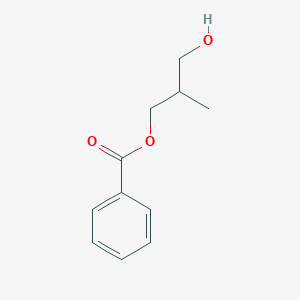
2-Ethyl-4-(trifluoromethylthio)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-4-(trifluoromethylthio)phenol, also known as ETFTP, is a synthetic compound with a wide range of applications in scientific research. ETFTP is a small molecule that can be used as a substrate or inhibitor of enzymes, as a fluorescent indicator, and as a fluorescent probe for various assays. ETFTP is also a useful tool for studying the structure and function of proteins and other biological molecules. ETFTP has been widely used in the fields of biochemistry, molecular biology, and cell biology.
科学研究应用
2-Ethyl-4-(trifluoromethylthio)phenol is widely used in scientific research as a substrate or inhibitor of enzymes, as a fluorescent indicator, and as a fluorescent probe for various assays. This compound is an effective inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs, toxins, and other molecules. This compound has also been used as a fluorescent indicator for the detection of calcium ions, as a fluorescent probe for the detection of DNA-binding proteins, and as a fluorescent tag for tracking the movement of proteins. This compound has been used to study the structure and function of proteins, as well as to study the mechanism of action of various drugs.
作用机制
The mechanism of action of 2-Ethyl-4-(trifluoromethylthio)phenol is not fully understood. However, it is believed that this compound binds to the active site of cytochrome P450 enzymes, which prevents the enzymes from catalyzing the metabolism of drugs, toxins, and other molecules. This compound also binds to DNA-binding proteins, which can be used to study the structure and function of these proteins. This compound has also been used as a fluorescent tag to track the movement of proteins.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs, toxins, and other molecules. This compound has also been used to study the structure and function of DNA-binding proteins. This compound has been used as a fluorescent indicator for the detection of calcium ions, and as a fluorescent tag for tracking the movement of proteins.
实验室实验的优点和局限性
The main advantage of using 2-Ethyl-4-(trifluoromethylthio)phenol in laboratory experiments is that it is a small molecule that can be easily synthesized and used in a variety of assays. This compound is also a useful tool for studying the structure and function of proteins and other biological molecules. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood.
未来方向
For the use of 2-Ethyl-4-(trifluoromethylthio)phenol in scientific research include further study of its mechanism of action, the development of new assays for the detection of proteins and other molecules, and the use of this compound as a fluorescent tag for tracking the movement of proteins. Additionally, this compound could be used in combination with other compounds to develop new drugs or other therapies. This compound could also be used in combination with other fluorescent indicators to develop more sensitive assays for the detection of proteins and other molecules. Finally, this compound could be used to study the interactions between proteins and other molecules, as well as to study the structure and function of proteins.
合成方法
2-Ethyl-4-(trifluoromethylthio)phenol can be synthesized from 2-bromo-4-(trifluoromethylthio)phenol and ethyl iodide. The reaction is typically carried out in anhydrous dimethylformamide (DMF) at room temperature. The reaction is complete within 1 hour and yields a white solid. The product is purified by recrystallization from ethanol.
属性
IUPAC Name |
2-ethyl-4-(trifluoromethylsulfanyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3OS/c1-2-6-5-7(3-4-8(6)13)14-9(10,11)12/h3-5,13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTNFKUSARZDAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)SC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(S)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6292305.png)








![N-[4-(Trifluoromethylthio)benzyl]phthalimide](/img/structure/B6292369.png)
